Cas no 30992-66-6 (4-Hydroxy-7-benzyloxycoumarin)

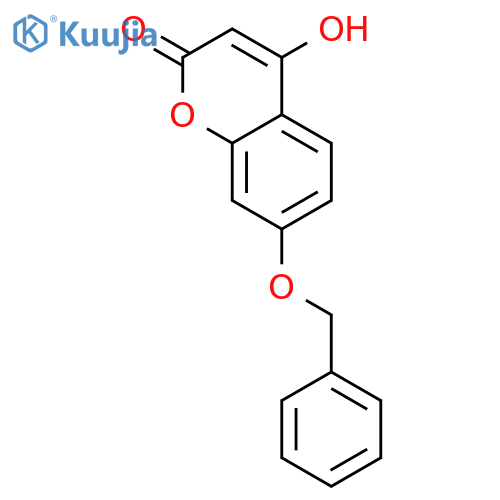

4-Hydroxy-7-benzyloxycoumarin structure

商品名:4-Hydroxy-7-benzyloxycoumarin

4-Hydroxy-7-benzyloxycoumarin 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-7-benzyloxycoumarin

- 4-hydroxy-7-phenylmethoxychromen-2-one

- 2-hydroxy-7-phenylmethoxychromen-4-one

- 7-benzyloxy-4-hydroxy-2H-chromen-2-one

- 7-benzyloxy-4-hydroxy-chromen-2-one

- 7-Benzyloxy-4-hydroxy-coumarin

- 7-Benzyloxy-4-hydroxy-cumarin

- FTPXRFMTZRSQSX-UHFFFAOYSA-N

- 2H-1-Benzopyran-2-one, 4-hydroxy-7-(phenylmethoxy)-

- DTXSID30716122

- 7-(BENZYLOXY)-4-HYDROXYCHROMEN-2-ONE

- SCHEMBL7549311

- 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one

- AKOS004910071

- 30992-66-6

- 7-Benzyloxy-4-hydroxycoumarin

- CHEMBL141326

- DB-295363

- BDBM50409103

- SS-4904

- 7-(benzyloxy)-4-hydroxy-2H-chromen-2-one

-

- インチ: InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2

- InChIKey: FTPXRFMTZRSQSX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O

計算された属性

- せいみつぶんしりょう: 268.07400

- どういたいしつりょう: 268.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- ゆうかいてん: 292-294°C dec.

- PSA: 59.67000

- LogP: 3.07760

4-Hydroxy-7-benzyloxycoumarin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Hydroxy-7-benzyloxycoumarin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Hydroxy-7-benzyloxycoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291779-1g |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | 97% | 1g |

$*** | 2023-03-30 | |

| TRC | H829930-1g |

4-Hydroxy-7-benzyloxycoumarin |

30992-66-6 | 1g |

$236.00 | 2023-05-18 | ||

| TRC | H829930-10g |

4-Hydroxy-7-benzyloxycoumarin |

30992-66-6 | 10g |

$1315.00 | 2023-05-18 | ||

| A2B Chem LLC | AB42199-5mg |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AB42199-500mg |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | >95% | 500mg |

$392.00 | 2024-04-20 | |

| A2B Chem LLC | AB42199-10mg |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AB42199-1mg |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| Ambeed | A401005-1g |

7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |

30992-66-6 | 97% | 1g |

$177.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1857022-1g |

4-Hydroxy-7-benzyloxycoumarin |

30992-66-6 | 97% | 1g |

¥6333.00 | 2024-08-02 | |

| TRC | H829930-5g |

4-Hydroxy-7-benzyloxycoumarin |

30992-66-6 | 5g |

$816.00 | 2023-05-18 |

4-Hydroxy-7-benzyloxycoumarin 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

30992-66-6 (4-Hydroxy-7-benzyloxycoumarin) 関連製品

- 35817-27-7(4-Ethoxycoumarin)

- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)

- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)

- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)

- 18692-77-8(4-Hydroxy-7-methylcoumarin)

- 20280-81-3(4-Methoxycoumarin)

- 17575-15-4(4-Hydroxy-7-methoxycoumarin)

- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30992-66-6)4-Hydroxy-7-benzyloxycoumarin

清らかである:99%

はかる:1g

価格 ($):159.0